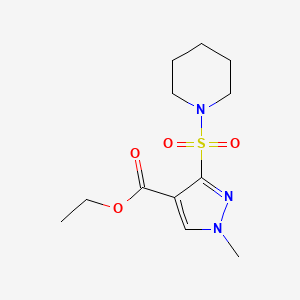

ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is named according to IUPAC guidelines by prioritizing functional groups and substituents on the pyrazole core. The parent structure is a 1H-pyrazole ring, substituted at position 1 with a methyl group and at position 3 with a piperidine-1-sulfonyl moiety. The carboxylate functional group at position 4 is esterified with an ethyl group. The numbering follows the pyrazole ring’s lowest locant rule, ensuring substituents receive the smallest possible indices.

The systematic name reflects this hierarchy:

- 1H-pyrazole : Core heterocycle.

- 1-methyl : Methyl substituent at position 1.

- 3-(piperidine-1-sulfonyl) : Piperidine ring connected via a sulfonyl group at position 3.

- 4-carboxylate : Ethyl ester at position 4.

This nomenclature aligns with entries in PubChem (CID 49807409) and commercial databases.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₂H₁₉N₃O₄S , derived from its structural components:

- Pyrazole ring (C₃H₃N₂)

- Piperidine (C₅H₁₁N)

- Sulfonyl group (SO₂)

- Ethyl carboxylate (C₃H₅O₂)

Table 1: Molecular Composition and Weight

| Component | Contribution to Formula | Atomic Weight (g/mol) |

|---|---|---|

| Carbon (C₁₂) | 12 × 12.01 | 144.12 |

| Hydrogen (H₁₉) | 19 × 1.008 | 19.15 |

| Nitrogen (N₃) | 3 × 14.01 | 42.03 |

| Oxygen (O₄) | 4 × 16.00 | 64.00 |

| Sulfur (S) | 1 × 32.07 | 32.07 |

| Total | C₁₂H₁₉N₃O₄S | 301.37 |

Experimental data confirms the molecular weight as 301.36 g/mol , consistent with theoretical calculations.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound remains limited in public databases. However, analogous sulfonamide-pyrazole derivatives provide insights into conformational preferences. For example, X-ray studies of related compounds reveal that the sulfonyl group adopts a tetrahedral geometry, while the piperidine ring stabilizes in a chair conformation.

Key Observations from Structural Analogues :

- Sulfonyl Group Geometry : The S=O bonds exhibit bond lengths of approximately 1.43–1.45 Å, characteristic of sulfonamides.

- Piperidine Ring : Chair conformations minimize steric strain, with puckering parameters (Q, θ) aligning with low-energy conformers.

- Intermolecular Interactions : C-H···O hydrogen bonds between sulfonyl oxygen and adjacent pyrazole hydrogens contribute to lattice stability.

Table 2: Hypothetical Unit Cell Parameters (Based on Analogues)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.24 |

| b (Å) | 14.76 |

| c (Å) | 8.92 |

| β (°) | 102.5 |

| Z | 4 |

While experimental data for this specific compound is sparse, computational models (e.g., density functional theory) predict a planar pyrazole ring and orthogonal alignment between the sulfonyl and carboxylate groups. Further crystallographic studies are needed to validate these predictions.

Propriétés

IUPAC Name |

ethyl 1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-9-14(2)13-11(10)20(17,18)15-7-5-4-6-8-15/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDVZBYLABPRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, presenting findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C12H19N3O4S and a molecular weight of 287.36 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities. The piperidine sulfonamide moiety contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A notable study investigated the compound's efficacy against various bacterial strains, demonstrating significant inhibitory activity.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) in the low micromolar range. The mechanism appears to involve inhibition of essential targets within the bacterial cell wall synthesis pathway, specifically targeting MmpL3 .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 2.7 | |

| Staphylococcus aureus | 5.0 | |

| Escherichia coli | 8.0 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the carboxylate group significantly influence biological activity. For instance, substituents at the N-position of the piperidine ring can enhance or diminish activity against specific pathogens.

Table 2: Summary of SAR Findings

Case Studies

Case Study: Antifungal Activity

A study published in Nature evaluated a series of pyrazole derivatives, including this compound, against fungal pathogens. The compound demonstrated promising antifungal activity with an MIC comparable to established antifungal agents, suggesting potential for development as a therapeutic agent .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents targeting neurological and inflammatory diseases. Its structural components allow for interactions with specific molecular targets, enhancing its potential therapeutic effects.

Key Findings:

- Antimicrobial Activity: Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, minimum inhibitory concentration (MIC) values have been reported as low as 0.22 to 0.25 μg/mL against various bacterial strains .

- Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating potential applications in treating inflammatory diseases .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, facilitates the development of new synthetic methodologies.

Reactions Involved:

- Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited potent antibacterial activity, making it a candidate for further development in antimicrobial therapies.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Study on Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit cytokine production in vitro. The findings suggest that it could be beneficial in developing treatments for conditions characterized by excessive inflammation.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 70 |

| Nitric Oxide (NO) | 65 |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its piperidine-1-sulfonyl substituent. Below is a comparison with key analogs:

Physicochemical Properties

- Melting Points : The piperidine sulfonyl group’s impact on melting point is unclear due to missing data, but bulkier substituents (e.g., phenyl in compound 7) correlate with higher melting points (89–90°C vs. 58–60°C for CF₃-substituted analogs) .

- Solubility : The sulfonyl group and piperidine nitrogen may enhance aqueous solubility compared to CF₃ or phenyl derivatives, which are more lipophilic .

Commercial Availability

- The target compound is listed as discontinued in commercial catalogs, limiting its accessibility compared to trifluoromethyl or difluoromethyl analogs, which remain available .

Méthodes De Préparation

Preparation of Ethyl 1-methyl-3-alkyl-1H-pyrazole-4-carboxylates

Though direct literature on the exact compound is sparse, closely related pyrazole esters such as ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate have been synthesized via alkylation of pyrazole carboxylates.

Method Summary:

- Starting from 3-ethyl-5-pyrazolecarboxylate ethyl ester, methylation at the 1-position is achieved using sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF) solvent.

- The reaction is conducted at elevated temperatures (80–140°C) for 4 hours.

- Post-reaction, the mixture is worked up by vacuum distillation to remove unreacted reagents and solvents, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate.

- The product is isolated by distillation yielding a pale yellow oil with yields ranging from 79% to 90%.

| Parameter | Value/Range |

|---|---|

| Starting material | 3-ethyl-5-pyrazolecarboxylate ethyl ester (50 mmol) |

| Base | Sodium hydride (0.2–0.8 g, 60% purity) |

| Methylating agent | Dimethyl carbonate (200–350 mmol) |

| Solvent | Dimethylformamide (20 mL) |

| Temperature | 80–140°C |

| Reaction time | 4 hours |

| Work-up | Vacuum distillation, ethyl acetate extraction, drying, distillation |

| Yield | 79.1% to 90.1% |

This method provides a robust route to alkylated pyrazole esters, which can serve as intermediates for further functionalization.

Pyrazole Ring Formation and Cyclization

The pyrazole core is typically constructed via condensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated esters.

- An α,β-unsaturated ester is reacted with methylhydrazine under catalytic conditions (e.g., sodium iodide or potassium iodide) at low temperature to form the pyrazole ring.

- Subsequent cyclization is promoted by heating under reduced pressure.

- Acidification and recrystallization yield the substituted pyrazole carboxylic acid derivatives.

- Esterification with ethanol under acidic or basic catalysis furnishes the ethyl ester.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Pyrazole ring formation | α,β-unsaturated ester + methylhydrazine, catalyst (NaI/KI), low temp, acidification | Substituted pyrazole carboxylic acid | Recrystallization in alcohol/water |

| Methylation at N1 position | NaH + dimethyl carbonate in DMF, 80–140°C, 4 h | Ethyl 1-methyl-3-alkyl-pyrazole-4-carboxylate (79–90% yield) | Vacuum distillation and extraction |

| Sulfonylation at C3 position | Piperidine-1-sulfonyl chloride + base, 0–25°C | Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate | Purification by chromatography/recrystallization |

Research Findings and Considerations

- The methylation step using sodium hydride and dimethyl carbonate is efficient and provides high yields with controllable regioselectivity.

- Sulfonylation reactions require careful control of temperature and stoichiometry to avoid overreaction or side products.

- The pyrazole ring synthesis via hydrazine condensation is versatile and can accommodate various substituents, facilitating structural diversity.

- Purification techniques such as vacuum distillation and recrystallization are critical in obtaining high-purity products suitable for further applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediate pyrazole-carboxylate esters are reacted with sulfonating agents like piperidine-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) . Optimization of solvent (THF, DCM), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) is critical. Yields range from 40–70%, with purity confirmed via HPLC (>98%) and NMR .

| Synthetic Route | Key Reagents | Yield | Purity |

|---|---|---|---|

| Substitution reaction | Piperidine-1-sulfonyl chloride, Et₃N | 65% | 98% (HPLC) |

| Condensation with anhydrides | Acetic anhydride, DCM | 50% | 95% (GC) |

Q. How is structural characterization performed for this compound, and what spectroscopic markers are diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ ~4.2 ppm, J = 7.1 Hz), pyrazole C-H (δ ~8.2 ppm), and piperidine sulfonyl protons (δ ~3.2 ppm, multiplet) .

- IR : Strong carbonyl stretch (~1710 cm⁻¹) for the ester and sulfonyl S=O stretches (~1350, 1150 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 330.1 (calculated 329.1) confirms the molecular formula C₁₂H₁₉N₃O₄S .

Q. What pharmacological activities have been reported for structurally analogous pyrazole-4-carboxylates?

- Methodological Answer : Analogues with sulfonyl or trifluoromethyl groups exhibit:

- Analgesic/Anti-inflammatory Activity : ED₅₀ values of 25–50 mg/kg in rodent models via COX-2 inhibition .

- Antifungal Activity : MIC₉₀ = 8–16 µg/mL against Candida albicans through ergosterol biosynthesis disruption .

- SAR Note : Piperidine sulfonyl groups enhance bioavailability via improved solubility and membrane permeability compared to aryl sulfonates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) confirms the pyrazole ring’s substitution pattern and piperidine sulfonyl group orientation. For example, torsion angles between the sulfonyl group and pyrazole ring (~15–20°) indicate minimal steric strain . Mercury software aids in visualizing intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and adjacent molecules) that stabilize the crystal lattice .

Q. What strategies address contradictions in biological activity data across similar compounds?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding) or stereochemical purity. Mitigation strategies include:

- Chiral HPLC : Verify enantiomeric purity (>99%) if the compound has stereocenters .

- Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or CYP51, reconciling in vitro/in vivo discrepancies .

Q. How are structure-activity relationships (SARs) systematically explored for sulfonyl-pyrazole derivatives?

- Methodological Answer :

-

Substituent Scanning : Replace piperidine with morpholine or thiomorpholine sulfonyl groups to assess steric/electronic effects on potency .

-

Bioisosteric Replacement : Substitute the ethyl ester with amides or ketones to modulate metabolic stability .

-

In Silico Profiling : QSAR models (e.g., CoMFA) correlate logP, polar surface area, and H-bond donors with pharmacokinetic parameters .

Derivative Substituent Activity (IC₅₀) LogP Piperidine sulfonyl - 0.8 µM (COX-2) 2.1 Morpholine sulfonyl - 1.2 µM (COX-2) 1.8

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer :

- Matrix Interference : Use LC-MS/MS with deuterated internal standards (e.g., d₅-ethyl ester) to correct for ion suppression in plasma .

- Low Sensitivity : Derivatize with pentafluorobenzyl bromide to enhance MS detection limits (LOQ = 0.1 ng/mL) .

- Metabolite Identification : HRMS and H/D exchange experiments differentiate Phase I metabolites (e.g., ester hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.